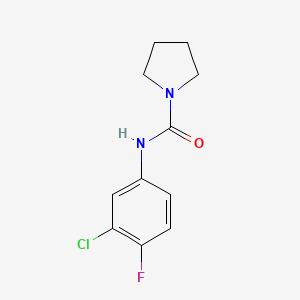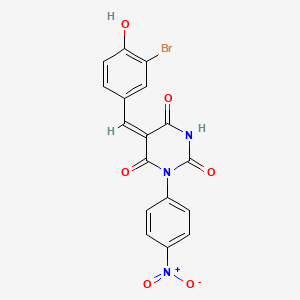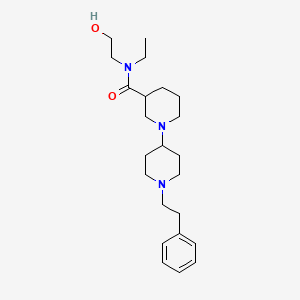
N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
作用机制
CPP-115 inhibits N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase, an enzyme that is responsible for the breakdown of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide in the brain. By inhibiting N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase, CPP-115 increases the levels of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide, which in turn enhances N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and reduces neuronal excitability. This mechanism of action is similar to that of other N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide in the brain, which in turn enhances N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and reduces neuronal excitability. This effect has been demonstrated in both animal models and human studies. Additionally, CPP-115 has been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, which suggests that it may have a favorable side effect profile compared to other N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic drugs.
实验室实验的优点和局限性
One of the main advantages of CPP-115 for lab experiments is its high potency and specificity for N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase inhibition. This allows for precise modulation of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission without affecting other neurotransmitter systems. Additionally, CPP-115 has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
One limitation of CPP-115 for lab experiments is its relatively short half-life, which may require frequent dosing in some experimental paradigms. Additionally, CPP-115 has not been extensively studied in humans, which limits its translational potential.
未来方向
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase inhibitors for therapeutic use. Additionally, further studies are needed to determine the efficacy and safety of CPP-115 in humans, particularly in the treatment of neurological disorders such as epilepsy and addiction. Finally, there is a need for more research on the long-term effects of CPP-115 on N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and neuronal excitability.
合成方法
CPP-115 can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or chromatography.
科学研究应用
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has shown promising results in reducing seizure activity and anxiety-like behaviors in animal models. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in rodents addicted to cocaine and opioids.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-7-8(3-4-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZSETNAKWXGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)

![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5303269.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)
![N-{3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B5303305.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)
![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)
